1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene
Overview
Description
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene is a highly fluorinated aromatic compound with the molecular formula
C9H3F9
. This compound is characterized by the presence of three trifluoromethyl groups (CF3
) and three fluorine atoms (F
) attached to a benzene ring. The extensive fluorination imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (
SF4
) under controlled conditions . This reaction typically requires anhydrous conditions and elevated temperatures to ensure complete fluorination.Another method involves the direct fluorination of 1,3,5-tris(trifluoromethyl)benzene using elemental fluorine (
F2
) or other fluorinating agents. This process is usually carried out in the presence of a catalyst such as cobalt trifluoride (CoF3
) to facilitate the introduction of fluorine atoms into the aromatic ring.Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes. These processes utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced fluorinating agents and catalysts ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms or trifluoromethyl groups are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Reduction of the trifluoromethyl groups can be achieved using strong reducing agents such as lithium aluminum hydride (Reduction Reactions: LiAlH4
) or sodium borohydride (NaBH4
). The compound can be metalated using organolithium reagents like n-butyllithium (Metalation Reactions: n−BuLi
), forming lithio derivatives that can be further functionalized .Common Reagents and Conditions
- Reagents such as bromine (
Electrophilic Substitution: Br2
), nitric acid (HNO3
), and sulfuric acid (H2SO4
) are commonly used under acidic conditions.Reduction: Reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.
Metalation: n-Butyllithium in hexane or ether is used under inert atmosphere conditions to prevent oxidation.
Major Products
Substitution Products: Depending on the substituent introduced, products can include halogenated, nitrated, or sulfonated derivatives.
Reduction Products: Partial or complete reduction of trifluoromethyl groups to methyl groups.
Metalation Products: Lithio derivatives that can be further reacted with electrophiles to introduce new functional groups.
Scientific Research Applications
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in drug discovery and development. The compound’s fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET) due to its fluorine content.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty coatings, which benefit from its chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1,3,5-trifluoro-2,4,6-tris(trifluoromethyl)benzene is primarily influenced by its highly electronegative fluorine atoms and trifluoromethyl groups. These groups can significantly alter the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions.
Pathways Involved: In biological systems, the compound may influence metabolic pathways by modulating enzyme activity or altering membrane permeability due to its lipophilic nature.
Comparison with Similar Compounds
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds:
1,3,5-Trifluorobenzene: Lacks the trifluoromethyl groups, resulting in different electronic properties and reactivity.
Hexafluorobenzene: Fully fluorinated benzene ring, offering distinct chemical stability and reactivity compared to partially fluorinated compounds.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, leading to different steric and electronic effects compared to the tris-substituted derivative.
The uniqueness of this compound lies in its combination of trifluoromethyl groups and fluorine atoms, which impart exceptional chemical stability, reactivity, and versatility in various applications.
Properties
IUPAC Name |
1,3,5-trifluoro-2,4,6-tris(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F12/c10-4-1(7(13,14)15)5(11)3(9(19,20)21)6(12)2(4)8(16,17)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZHVIDXHYBBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)C(F)(F)F)F)C(F)(F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380037 | |
Record name | 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793-92-0 | |
Record name | 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoro-1,3,5-tris(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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